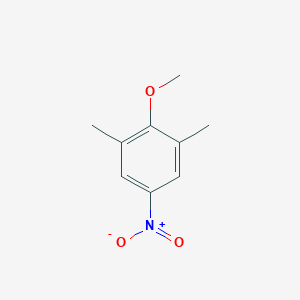

2,6-Dimethyl-4-nitroanisole

Description

Properties

IUPAC Name |

2-methoxy-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSDNHFOJTRMGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70163873 | |

| Record name | m-Xylene, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14804-39-8 | |

| Record name | 2-Methoxy-1,3-dimethyl-5-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14804-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Xylene, 2-methoxy-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014804398 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Xylene, 2-methoxy-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70163873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14804-39-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 2,6-Dimethyl-4-nitroanisole (CAS No. 14804-39-8), a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. This document consolidates its chemical and physical properties, outlines a probable synthesis protocol, discusses its safety and handling procedures, and places it within the broader context of the biological activities of nitro compounds. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams.

Chemical and Physical Properties

2,6-Dimethyl-4-nitroanisole is a substituted nitrobenzene derivative. Its core structure consists of an anisole (methoxybenzene) ring with two methyl groups at positions 2 and 6, and a nitro group at position 4.

Table 1: Physicochemical Properties of 2,6-Dimethyl-4-nitroanisole

| Property | Value | Source |

| CAS Number | 14804-39-8 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4] |

| Molecular Weight | 181.19 g/mol | [1][3][4] |

| IUPAC Name | 2-methoxy-1,3-dimethyl-5-nitrobenzene | [3][5] |

| Synonyms | 4-Methoxy-3,5-dimethylnitrobenzene, 2,6-dimethyl-1-methoxy-4-nitrobenzene | [3] |

| Appearance | Yellow crystals or powder | [5] |

| Melting Point | 85-92°C | [3][5] |

| Boiling Point | 299.6 ± 35.0 °C at 760 mmHg | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Purity | ≥98.5% (GC) | [5] |

| InChI Key | HSDNHFOJTRMGER-UHFFFAOYSA-N | [1][3][5] |

| SMILES | COC1=C(C)C=C(C=C1C)--INVALID-LINK--=O | [3] |

Experimental Protocols

Synthesis of 2,6-Dimethyl-4-nitroanisole

A plausible synthesis route for 2,6-Dimethyl-4-nitroanisole involves the nitration of 2,6-dimethylanisole. The starting material, 2,6-dimethylanisole, can be prepared from 2,6-xylenol. The following is a generalized protocol based on standard nitration procedures for aromatic compounds.

Materials:

-

2,6-Dimethylanisole

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Bicarbonate (NaHCO₃) solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice bath, slowly add a stoichiometric equivalent of concentrated nitric acid to a cooled, stirred volume of concentrated sulfuric acid. Maintain the temperature below 10°C.

-

Nitration Reaction: Slowly add 2,6-dimethylanisole dropwise to the cold nitrating mixture with continuous stirring. The temperature of the reaction mixture should be carefully controlled and kept below 10-15°C to prevent over-nitration and side reactions.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for a specified time (e.g., 1-2 hours). The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with stirring. This will cause the crude product to precipitate.

-

Neutralization and Extraction: The acidic aqueous mixture is carefully neutralized with a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent like dichloromethane.

-

Drying and Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure 2,6-Dimethyl-4-nitroanisole.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2,6-Dimethyl-4-nitroanisole

This document provides a comprehensive overview of the physical and chemical properties of 2,6-Dimethyl-4-nitroanisole, tailored for a technical audience. It includes key data, experimental protocols, and visualizations to support research and development activities.

Chemical Identity and Physical Properties

2,6-Dimethyl-4-nitroanisole, also known as 2-methoxy-1,3-dimethyl-5-nitrobenzene, is an aromatic organic compound.[1] Its core structure consists of a benzene ring substituted with two methyl groups, a methoxy group, and a nitro group.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 14804-39-8[1][2][3][4][5] |

| Molecular Formula | C₉H₁₁NO₃[1][2][3][4][6] |

| IUPAC Name | 2-methoxy-1,3-dimethyl-5-nitrobenzene[1][4] |

| Synonyms | 4-Nitro-2,6-dimethylanisole, m-Xylene, 2-methoxy-5-nitro-[1][2] |

| InChI Key | HSDNHFOJTRMGER-UHFFFAOYSA-N[1][2][4] |

| SMILES | COC1=C(C)C=C(C=C1C)--INVALID-LINK--=O[1][2][4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 181.19 g/mol [1][3][6] |

| Appearance | Yellow crystals or powder[4] |

| Melting Point | 85-92°C[1][4] |

| Boiling Point | 299.6 ± 35.0 °C at 760 mmHg[2] |

| Density | 1.1 ± 0.1 g/cm³[2] |

| Flash Point | 138.7 ± 27.9 °C[2] |

| Water Content | ≤1.0% (by Karl Fischer Titration)[4] |

| Purity (Assay by GC) | ≥98.5%[4] |

| LogP | 2.95[2] |

Spectroscopic Data

While specific spectra are not provided in the search results, the molecular structure suggests characteristic signals in common spectroscopic analyses such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. These techniques would be standard for confirming the identity and purity of the compound after synthesis.

Reactivity and Stability

2,6-Dimethyl-4-nitroanisole is stable under normal storage conditions.[3] Key reactivity and stability information is summarized below:

-

Conditions to Avoid : Heat, flames, sparks, and excess heat are to be avoided.[2][3]

-

Incompatible Materials : The compound should be kept away from strong oxidizing agents and strong bases.[2][7]

-

Hazardous Decomposition Products : Upon combustion, it may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

-

Hazardous Reactions : No hazardous polymerization is expected, and hazardous reactions are not anticipated under normal processing.[3]

Experimental Protocols

Synthesis of 2,6-Dimethyl-4-nitroanisole

A plausible synthesis route for 2,6-Dimethyl-4-nitroanisole involves the nitration of 2,6-dimethylphenol followed by methylation. A general procedure adapted from the synthesis of related compounds is outlined below.[9][10]

Step 1: Nitration of 2,6-Dimethylphenol

-

Materials : 2,6-dimethylphenol, Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) or Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O), Acetone, Celite, Sodium bicarbonate (NaHCO₃).

-

Procedure :

-

To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and the nitrating agent (1 equivalent) in a round-bottom flask, add acetone (approximately 10 mL per mmol of phenol).[9]

-

Stir the resulting mixture at room temperature under air. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the mixture through a pad of Celite to remove insoluble materials. Wash the residue with a small amount of acetone.[9]

-

Treat the filtrate with solid sodium bicarbonate until the cessation of CO₂ evolution to neutralize any acid.

-

Filter the mixture again to remove the salt and concentrate the filtrate under reduced pressure to yield crude 2,6-dimethyl-4-nitrophenol.

-

Step 2: Methylation of 2,6-Dimethyl-4-nitrophenol

-

Materials : Crude 2,6-dimethyl-4-nitrophenol, Iodomethane (CH₃I), Potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF), Diethyl ether (Et₂O), Water, Sodium sulfate (Na₂SO₄).

-

Procedure :

-

Dissolve the crude 2,6-dimethyl-4-nitrophenol in DMF in a round-bottom flask.[10]

-

Add potassium carbonate (as a base) and iodomethane (as the methylating agent) to the solution.

-

Stir the reaction mixture overnight at room temperature.[10]

-

After the reaction is complete, add water to the mixture and extract the product with diethyl ether multiple times.[10]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[10]

-

Step 3: Purification

-

The crude 2,6-Dimethyl-4-nitroanisole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain yellow crystals.

Caption: Synthesis workflow for 2,6-Dimethyl-4-nitroanisole.

Safety and Handling

2,6-Dimethyl-4-nitroanisole is classified as harmful and an irritant.[2][3] Proper safety precautions must be observed during handling.

Table 3: GHS Hazard Information

| Hazard Statement | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed[3][6] |

| Skin Irritation | H315 | Causes skin irritation[3][6] |

| Eye Irritation | H319 | Causes serious eye irritation[3][6] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[3][6] |

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[2][3] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[2]

-

Handling : Avoid contact with skin and eyes. Avoid ingestion and inhalation of dust.[3] Wash hands thoroughly after handling.[2]

-

Storage : Store in a tightly closed container in a dry and well-ventilated place.[3]

-

First Aid :

-

If Swallowed : Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]

-

If on Skin : Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[3]

-

If in Eyes : Rinse immediately with plenty of water for at least 15 minutes. If eye irritation persists, get medical advice.[3]

-

If Inhaled : Remove person to fresh air and keep comfortable for breathing.[3]

-

Caption: Key properties and hazards of 2,6-Dimethyl-4-nitroanisole.

Toxicological and Ecological Information

Detailed toxicological and ecological data for 2,6-Dimethyl-4-nitroanisole are limited. For the related compound 4-nitroanisole, toxicological studies have shown oral LD50 values in rats, and it is suspected of causing cancer (IARC Group 2B).[7][8] It is crucial to handle 2,6-Dimethyl-4-nitroanisole with care, assuming it may have similar toxicological properties until more specific data is available. Do not allow the material to enter drains or water courses.[2]

References

- 1. 2,6-Dimethyl-4-nitroanisole, 99% | Fisher Scientific [fishersci.ca]

- 2. 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8 | Chemsrc [chemsrc.com]

- 3. fishersci.ie [fishersci.ie]

- 4. 2,6-Dimethyl-4-nitroanisole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 2,6-Dimethyl-4-nitroanisole, 99% | Fisher Scientific [fishersci.ca]

- 6. Page loading... [guidechem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 10. 4-Nitroanisole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroanisole: Molecular Structure and Weight

This guide provides a detailed analysis of the molecular structure and weight of 2,6-Dimethyl-4-nitroanisole, a chemical compound relevant to various research and development applications.

Chemical Identity and Formula

2,6-Dimethyl-4-nitroanisole is an aromatic organic compound. Its identity is established by several key identifiers:

-

IUPAC Name: 2-methoxy-1,3-dimethyl-5-nitrobenzene[1]

The molecular formula indicates that a single molecule of this compound contains nine carbon atoms, eleven hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For 2,6-Dimethyl-4-nitroanisole (C₉H₁₁NO₃), the molecular weight is calculated as follows:

-

Carbon (C): 9 atoms × 12.011 amu = 108.099 amu

-

Hydrogen (H): 11 atoms × 1.008 amu = 11.088 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Oxygen (O): 3 atoms × 15.999 amu = 47.997 amu

Total Molecular Weight: 108.099 + 11.088 + 14.007 + 47.997 = 181.191 amu

This value is consistent with the experimentally determined molecular weight, which is reported as approximately 181.19 g/mol .[3][5]

Molecular Structure

The structure of 2,6-Dimethyl-4-nitroanisole is based on a central benzene ring with several functional groups attached. The IUPAC name, 2-methoxy-1,3-dimethyl-5-nitrobenzene, precisely describes the arrangement of these groups.

-

Anisole Base: The "anisole" part of the common name indicates a methoxy group (-OCH₃) attached to a benzene ring.

-

Dimethyl Groups: Two methyl groups (-CH₃) are attached to the benzene ring at the 2nd and 6th positions relative to the methoxy group (position 1).

-

Nitro Group: A nitro group (-NO₂) is attached to the 4th position of the benzene ring.

The spatial arrangement of these groups on the benzene ring is crucial for the molecule's chemical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1][3][4][5] |

| Molecular Weight | 181.191 g/mol | [3] |

| CAS Number | 14804-39-8 | [1][2][3] |

| IUPAC Name | 2-methoxy-1,3-dimethyl-5-nitrobenzene | [1] |

| Canonical SMILES | CC1=CC(=CC(=C1OC)C)--INVALID-LINK--[O-] | [3] |

| InChI Key | HSDNHFOJTRMGER-UHFFFAOYSA-N | [1][3] |

Visualization of Molecular Structure

The following diagram illustrates the logical connectivity of the atoms in the 2,6-Dimethyl-4-nitroanisole molecule.

References

- 1. 2,6-Dimethyl-4-nitroanisole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8 | Chemsrc [chemsrc.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS # 14804-39-8, 2,6-Dimethyl-4-Nitroanisole: more information. [ww.chemblink.com]

- 5. 2,6-Dimethyl-4-nitroanisole, 99% | Fisher Scientific [fishersci.ca]

An In-depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitroanisole

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitroanisole from 2,6-dimethylanisole. The document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this chemical transformation. The synthesis involves the nitration of 2,6-dimethylanisole, a classic example of an electrophilic aromatic substitution reaction. The presence of the activating methoxy group and the two ortho-directing methyl groups on the aromatic ring makes the para-position highly susceptible to electrophilic attack.

Reaction Scheme and Mechanism

The synthesis of 2,6-dimethyl-4-nitroanisole is achieved by the direct nitration of 2,6-dimethylanisole. The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The reaction proceeds via an electrophilic aromatic substitution mechanism. The nitronium ion is attacked by the electron-rich aromatic ring of 2,6-dimethylanisole to form a resonance-stabilized carbocation intermediate, also known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the aromatic ring. Subsequent deprotonation of the intermediate by a weak base (such as water or the bisulfate ion) restores the aromaticity of the ring, yielding the final product, 2,6-dimethyl-4-nitroanisole. Studies have shown that the yield of 2,6-dimethyl-4-nitroanisole increases with higher acidity.[1]

Experimental Protocol

This section details a plausible experimental protocol for the synthesis of 2,6-dimethyl-4-nitroanisole based on established methods for the nitration of similar aromatic compounds.

Materials and Reagents:

-

2,6-Dimethylanisole

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (or another suitable solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add a molar excess of concentrated sulfuric acid to concentrated nitric acid with constant stirring. The molar ratio of sulfuric acid to nitric acid can range from 2:1 to 4:1. This exothermic reaction should be performed with caution.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-dimethylanisole in a suitable inert solvent like dichloromethane. Cool the flask in an ice bath to maintain a low temperature during the reaction.

-

Nitration: Slowly add the prepared nitrating mixture dropwise to the solution of 2,6-dimethylanisole while maintaining the reaction temperature between 0 and 5 °C. The addition should be controlled to prevent a rapid increase in temperature.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at a low temperature for a specified period (e.g., 1-2 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This will quench the reaction and precipitate the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (such as ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield pure 2,6-dimethyl-4-nitroanisole.

Data Presentation

Table 1: Physical and Chemical Properties of Reactants and Product

| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

| 2,6-Dimethylanisole | 1004-66-6 | C₉H₁₂O | 136.19 | Liquid | - | 182 |

| 2,6-Dimethyl-4-nitroanisole | 14804-39-8 | C₉H₁₁NO₃ | 181.19 | Yellow solid | 85-89 | 299.6 ± 35.0 |

Table 2: Spectroscopic Data for 2,6-Dimethyl-4-nitroanisole

| Spectroscopic Technique | Data |

| ¹H NMR | Spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2] |

| ¹³C NMR | Spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2] |

| IR Spectroscopy | IR spectral data for the related compound 2,6-dimethyl-4-nitroaniline is available.[2] |

| Mass Spectrometry | Exact Mass: 181.073898[3] |

Visualizations

Caption: Experimental workflow for the synthesis of 2,6-dimethyl-4-nitroanisole.

Caption: Mechanism of the nitration of 2,6-dimethylanisole.

Safety Considerations

The nitration of aromatic compounds is a potentially hazardous reaction and should be carried out with appropriate safety precautions.

-

Corrosive Reagents: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. They should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

-

Exothermic Reaction: The preparation of the nitrating mixture and the nitration reaction itself are highly exothermic. Efficient cooling and slow, controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

-

Quenching: Quenching the reaction mixture with ice should be done slowly and carefully to manage the heat generated.

This guide provides a framework for the synthesis of 2,6-dimethyl-4-nitroanisole. Researchers should always consult primary literature and adhere to all laboratory safety protocols when performing chemical syntheses.

References

- 1. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2,6-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8 | Chemsrc [chemsrc.com]

Spectroscopic Profile of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dimethyl-4-nitroanisole (CAS No: 14804-39-8), a key chemical intermediate in various synthetic pathways. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Detailed experimental protocols for acquiring such spectra are also provided for reference.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-Dimethyl-4-nitroanisole. In the absence of readily available experimental spectra, predicted data from validated computational models are presented.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.05 | s | 2H | Ar-H |

| 3.75 | s | 3H | O-CH₃ |

| 2.30 | s | 6H | Ar-CH₃ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (ppm) | Assignment |

| 160.5 | C -OCH₃ |

| 145.0 | C -NO₂ |

| 135.2 | C -CH₃ |

| 123.8 | C H |

| 61.0 | O-C H₃ |

| 17.5 | Ar-C H₃ |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-3000 | Medium | C-H stretch (aromatic and aliphatic) |

| 1590, 1480 | Strong | C=C stretch (aromatic) |

| 1520, 1340 | Strong | N-O stretch (nitro group) |

| 1270 | Strong | C-O-C stretch (asymmetric) |

| 1050 | Medium | C-O-C stretch (symmetric) |

| 870 | Strong | C-H bend (aromatic, out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Relative Intensity | Proposed Fragment |

| 181 | High | [M]⁺ (Molecular Ion) |

| 166 | Medium | [M - CH₃]⁺ |

| 151 | Low | [M - NO]⁺ |

| 135 | Medium | [M - NO₂]⁺ |

| 121 | High | [M - NO₂ - CH₂]⁺ |

| 105 | Medium | [C₇H₅O]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethyl-4-nitroanisole in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be filtered through a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2,6-Dimethyl-4-nitroanisole with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of 2,6-Dimethyl-4-nitroanisole (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan the desired mass range (e.g., m/z 40-300) to detect the molecular ion and fragment ions.

-

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the information they provide about the structure of 2,6-Dimethyl-4-nitroanisole.

Solubility Profile of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-Dimethyl-4-nitroanisole in common organic solvents. Due to a lack of readily available quantitative solubility data in public literature and databases, this document focuses on qualitative solubility information, predictive analysis based on structurally similar compounds, and detailed experimental protocols for determining solubility.

Introduction to 2,6-Dimethyl-4-nitroanisole

2,6-Dimethyl-4-nitroanisole is a nitroaromatic compound with the chemical formula C₉H₁₁NO₃.[1][2] Its molecular structure, featuring a substituted benzene ring, influences its physical and chemical properties, including its solubility in various media. Understanding the solubility of this compound is crucial for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical and agrochemical industries.

Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for 2,6-Dimethyl-4-nitroanisole in a range of common organic solvents. However, some qualitative information and data for structurally related compounds can provide valuable insights.

Qualitative and Limited Quantitative Data for 2,6-Dimethyl-4-nitroanisole

One commercially available source provides 2,6-Dimethyl-4-nitroanisole as a solution in isopropanol at a concentration of 1000 µg/mL, indicating its solubility in this solvent is at least 1 g/L.[3]

Predictive Solubility Based on Structurally Similar Compounds

To offer a predictive understanding, the table below summarizes the solubility of 4-nitroanisole and 2,6-dichloro-4-nitroaniline, compounds with structural similarities to 2,6-Dimethyl-4-nitroanisole. These compounds share the nitroanisole or nitroaniline core, suggesting that 2,6-Dimethyl-4-nitroanisole may exhibit comparable solubility behavior in a range of organic solvents. For instance, 4-nitroanisole is noted to be soluble in alcohols and ethers.[4]

| Solvent | 4-Nitroanisole[4] | 2,6-Dichloro-4-nitroaniline (g/L at 20°C)[5] |

| Polar Protic Solvents | ||

| Water | Insoluble | 0.0063 |

| Ethanol | Soluble | Soluble |

| Polar Aprotic Solvents | ||

| Acetone | Data not available | 34 |

| Dioxane | Data not available | 40 |

| Ethyl Acetate | Data not available | 19 |

| Dimethyl Sulfoxide (DMSO) | Data not available | Slightly Soluble |

| Nonpolar & Weakly Polar Solvents | ||

| Ether | Soluble | Data not available |

| Chloroform | Data not available | 12 |

| Benzene | Data not available | 4.6 |

| Cyclohexane | Data not available | 60 |

| Petroleum Ether | Soluble (boiling), Slightly Soluble (cold) | Data not available |

This data is for structurally similar compounds and should be used for predictive purposes only. Experimental verification is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established experimental protocols are recommended.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid 2,6-Dimethyl-4-nitroanisole is added to a known volume of the selected organic solvent in a sealed, airtight flask.

-

Equilibration: The flask is agitated (e.g., using a mechanical shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully withdrawn and diluted. The concentration of 2,6-Dimethyl-4-nitroanisole in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L, mg/mL, or mol/L.

Turbidity Measurement Method

A more rapid method for determining the solubility point involves measuring the turbidity of a solution as the concentration of the solute increases.

Methodology:

-

Sample Preparation: A series of solutions of 2,6-Dimethyl-4-nitroanisole in the chosen solvent are prepared at different concentrations.

-

Turbidity Measurement: The turbidity of each solution is measured using a turbidimeter.

-

Data Analysis: A plot of turbidity versus concentration is generated. The point at which a significant increase in turbidity is observed indicates the formation of a precipitate, and thus the solubility limit of the compound under the given conditions.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the equilibrium shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

Conclusion

While specific quantitative solubility data for 2,6-Dimethyl-4-nitroanisole remains elusive in publicly accessible sources, a predictive understanding can be gleaned from the behavior of structurally analogous compounds. For applications requiring precise solubility values, the experimental protocols detailed in this guide provide robust and reliable methods for their determination. The provided workflow visualization serves as a clear guide for researchers undertaking such measurements in a laboratory setting.

References

The Strategic Utility of 2,6-Dimethyl-4-nitroanisole in Modern Organic Synthesis: A Technical Guide

For Immediate Release

[City, State] – December 24, 2025 – As the landscape of organic synthesis evolves towards greater efficiency and specificity, the versatile intermediate, 2,6-Dimethyl-4-nitroanisole, is emerging as a pivotal building block for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of its synthesis, key reactions, and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.

Introduction

2,6-Dimethyl-4-nitroanisole, a substituted nitroaromatic compound, offers a unique combination of steric hindrance and electronic activation, making it a valuable precursor for a range of chemical transformations. Its strategic importance lies primarily in its conversion to 2,6-dimethyl-4-methoxyaniline, an aniline derivative with broad utility in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. This guide will explore the synthesis of the title compound and its subsequent applications, supported by experimental protocols and quantitative data.

Synthesis of 2,6-Dimethyl-4-nitroanisole

The most direct and efficient synthesis of 2,6-Dimethyl-4-nitroanisole involves a two-step sequence starting from the readily available 2,6-dimethylphenol.

Step 1: Nitration of 2,6-Dimethylphenol

The first step is the regioselective nitration of 2,6-dimethylphenol at the para-position. The ortho-positions are sterically hindered by the methyl groups, directing the electrophilic substitution to the C4 position.

Step 2: Williamson Ether Synthesis

The resulting 2,6-dimethyl-4-nitrophenol is then methylated via a Williamson ether synthesis to yield the target compound, 2,6-Dimethyl-4-nitroanisole.[1][2][3][4][5]

Experimental Protocols

Protocol 2.1.1: Synthesis of 2,6-Dimethyl-4-nitrophenol [6][7]

-

To a stirred solution of 2,6-dimethylphenol (1.0 eq) in a suitable solvent such as acetone, a nitrating agent like bismuth (III) nitrate pentahydrate (1.0 eq) or iron (III) nitrate nonahydrate (1.0 eq) is added.[6]

-

The reaction mixture is stirred at room temperature for a specified duration (typically 2-24 hours).[6]

-

Upon completion, the reaction is worked up by filtration to remove insoluble materials, followed by purification using column chromatography to afford 2,6-dimethyl-4-nitrophenol.

Protocol 2.1.2: Synthesis of 2,6-Dimethyl-4-nitroanisole [1]

-

To a solution of 2,6-dimethyl-4-nitrophenol (1.0 eq) in a polar aprotic solvent like DMF, a base such as potassium carbonate (K₂CO₃) is added.

-

An alkylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is then added to the mixture.

-

The reaction is stirred at room temperature or with gentle heating until completion.

-

Work-up involves quenching the reaction with water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield 2,6-Dimethyl-4-nitroanisole, which can be further purified by recrystallization or chromatography.

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 46-48 |

| 2,6-Dimethyl-4-nitrophenol | C₈H₉NO₃ | 167.16 | 168 (dec.)[8] |

| 2,6-Dimethyl-4-nitroanisole | C₉H₁₁NO₃ | 181.19[9] | 87.0-93.0[10] |

Diagram 2.1: Synthesis of 2,6-Dimethyl-4-nitroanisole

Caption: Synthetic pathway to 2,6-Dimethyl-4-nitroanisole.

Key Applications in Organic Synthesis

The primary utility of 2,6-Dimethyl-4-nitroanisole lies in its role as a precursor to 2,6-dimethyl-4-methoxyaniline. The reduction of the nitro group unlocks a plethora of synthetic possibilities.

Reduction to 2,6-Dimethyl-4-methoxyaniline

The nitro group of 2,6-Dimethyl-4-nitroanisole can be efficiently reduced to an amino group, yielding 2,6-dimethyl-4-methoxyaniline. This transformation is a cornerstone for many subsequent synthetic routes.

Protocol 3.1.1: Reduction of 2,6-Dimethyl-4-nitroanisole [11]

-

To a solution of 2,6-Dimethyl-4-nitroanisole (1.0 eq) in a solvent such as ethanol, a reducing agent like tin(II) chloride dihydrate (SnCl₂·2H₂O) is added.[11]

-

The reaction mixture is refluxed for several hours.[11]

-

After cooling, the mixture is basified with an aqueous solution of sodium hydroxide (NaOH) and the product is extracted with an organic solvent.[11]

-

The combined organic extracts are dried and concentrated to give 2,6-dimethyl-4-methoxyaniline, which can be purified by column chromatography.[11]

Diagram 3.1: Reduction Workflow

Caption: Experimental workflow for the reduction of 2,6-Dimethyl-4-nitroanisole.

Synthesis of Bioactive Heterocycles

2,6-Dimethyl-4-methoxyaniline is a valuable starting material for the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity.[12][13][14][15][16] The amino group provides a nucleophilic handle for cyclization reactions, while the methoxy and methyl groups can be further functionalized to modulate the properties of the final molecule. For instance, substituted anilines are key components in the synthesis of various pharmaceutical compounds.[17]

Ligand Synthesis for Catalysis

The aniline derivative can be used to synthesize multidentate ligands for transition metal complexes. The electronic and steric properties of the 2,6-dimethyl-4-methoxyphenyl group can influence the catalytic activity and selectivity of the resulting metal complexes in various organic transformations, such as cross-coupling reactions.[18][19][20][21][22]

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in 2,6-Dimethyl-4-nitroanisole, situated para to the methoxy group, can activate the aromatic ring towards nucleophilic aromatic substitution, although the methoxy group is not a typical leaving group. However, in appropriately designed systems or under forcing conditions, this reactivity could be exploited.

Azo Dye Synthesis

Aromatic nitro compounds can be precursors for the synthesis of azo dyes. While the primary application of 2,6-Dimethyl-4-nitroanisole is its reduction, its corresponding aniline can be diazotized and coupled with various aromatic compounds to produce azo dyes with specific chromophoric properties.

Spectroscopic Data

The structural characterization of 2,6-Dimethyl-4-nitroanisole and its key derivative is crucial for reaction monitoring and product verification.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| 2,6-Dimethyl-4-nitroanisole | ~7.9 (s, 2H, Ar-H), ~3.8 (s, 3H, OCH₃), ~2.3 (s, 6H, Ar-CH₃) (Predicted) | (Predicted values) | ~1520 (NO₂ asymm), ~1345 (NO₂ symm), ~1270 (C-O-C), ~2950 (C-H) (Predicted) |

| 2,6-Dimethyl-4-methoxyaniline | ~6.5 (s, 2H, Ar-H), ~3.7 (s, 3H, OCH₃), ~3.5 (br s, 2H, NH₂), ~2.1 (s, 6H, Ar-CH₃) (Predicted) | (Predicted values) | ~3400-3200 (N-H), ~1230 (C-O-C), ~2950 (C-H) (Predicted) |

Note: The provided spectroscopic data are predicted values based on the analysis of similar structures and may vary slightly from experimental results. Experimental data should be obtained for confirmation.[8][23][24][25][26]

Conclusion

2,6-Dimethyl-4-nitroanisole is a strategically important intermediate in organic synthesis. Its straightforward preparation and, most notably, its efficient conversion to 2,6-dimethyl-4-methoxyaniline, open up a wide array of synthetic possibilities. This guide has outlined the key synthetic routes and potential applications, providing a solid foundation for researchers to explore the full potential of this versatile molecule in the development of novel pharmaceuticals, functional materials, and catalytic systems. The continued investigation into the reactivity and applications of 2,6-Dimethyl-4-nitroanisole is expected to yield further innovations in the field of organic chemistry.

Diagram 5.1: Application Overview

Caption: Potential applications of 2,6-Dimethyl-4-nitroanisole.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. Williamson Ether Synthesis | bartleby [bartleby.com]

- 4. Khan Academy [khanacademy.org]

- 5. byjus.com [byjus.com]

- 6. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 7. 2,6-DIMETHYL-4-NITROPHENOL | 2423-71-4 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. 2,6-Dimethyl-4-nitroanisole, 99% | Fisher Scientific [fishersci.ca]

- 10. 2,6-Dimethyl-4-nitroanisole, 99% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. 4-methoxy-2,6-dimethyl-aniline synthesis - chemicalbook [chemicalbook.com]

- 12. ijnrd.org [ijnrd.org]

- 13. [PDF] Green synthesis of some bioactive heterocyclic compounds from natural precursors | Semantic Scholar [semanticscholar.org]

- 14. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 15. onesearch.uark.edu [onesearch.uark.edu]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. idosr.org [idosr.org]

- 19. mdpi.com [mdpi.com]

- 20. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 21. sysrevpharm.org [sysrevpharm.org]

- 22. Synthesis and Characterization of New Mixed-Ligand Complexes; Density Functional Theory, Hirshfeld, and In Silico Assays Strengthen the Bioactivity Performed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. application.wiley-vch.de [application.wiley-vch.de]

- 24. rsc.org [rsc.org]

- 25. cdnsciencepub.com [cdnsciencepub.com]

- 26. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

The Strategic Role of 2,6-Dimethyl-4-nitroanisole in Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dimethyl-4-nitroanisole, a substituted nitroaromatic compound, serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules. Its unique structural features—a nitro group susceptible to reduction and an anisole moiety with ortho-methyl groups—provide a strategic entry point for the construction of diverse molecular architectures. This technical guide delves into the synthesis, properties, and key applications of 2,6-Dimethyl-4-nitroanisole, offering detailed experimental protocols and insights for its effective utilization in research and development, particularly in the pharmaceutical and chemical industries.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2,6-Dimethyl-4-nitroanisole is essential for its handling, reaction optimization, and purification. The key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Yellow crystals or powder | [1] |

| Melting Point | 87.0 - 93.0 °C | [1] |

| Assay (GC) | ≥98.5% | [1] |

| Water Content (Karl Fischer) | ≤1.0% | [1] |

| IUPAC Name | 2-methoxy-1,3-dimethyl-5-nitrobenzene | [1] |

| CAS Number | 14804-39-8 | [1] |

Synthesis of 2,6-Dimethyl-4-nitroanisole

There are two primary synthetic routes to 2,6-Dimethyl-4-nitroanisole, starting from readily available precursors: the nitration of 2,6-dimethylanisole and the methylation of 2,6-dimethyl-4-nitrophenol.

Synthesis Pathway Overview

Caption: Synthetic routes to 2,6-Dimethyl-4-nitroanisole.

Experimental Protocols

Route 1: Nitration of 2,6-Dimethylanisole (General Procedure)

While a specific detailed protocol for the nitration of 2,6-dimethylanisole was not found in the available literature, a general procedure for the nitration of a similar substituted aromatic compound, m-xylene, to produce 2,6-dimethyl nitrobenzene can be adapted.[2]

Materials:

-

2,6-Dimethylanisole

-

Concentrated Nitric Acid (98%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a flask, while cooling in an ice bath. A molar ratio of sulfuric acid to nitric acid of 2-4 is typically used.[2]

-

In a separate reaction vessel, dissolve 2,6-dimethylanisole in a suitable solvent or use it neat.

-

Cool the 2,6-dimethylanisole solution in an ice bath.

-

Slowly add the pre-cooled nitrating mixture to the 2,6-dimethylanisole solution with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio of nitric acid to the anisole derivative should be in the range of 1.1-1.3.[2]

-

After the addition is complete, continue stirring at a controlled temperature for a specified time to allow the reaction to go to completion.

-

Pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude 2,6-Dimethyl-4-nitroanisole.

-

Purify the product by recrystallization or column chromatography.

Route 2: Methylation of 2,6-Dimethyl-4-nitrophenol

This route involves the initial nitration of 2,6-dimethylphenol followed by methylation of the resulting 2,6-dimethyl-4-nitrophenol.

Step 1: Synthesis of 2,6-Dimethyl-4-nitrophenol

A general method for the nitration of phenolic compounds can be employed.[3]

Materials:

-

2,6-Dimethylphenol

-

Bismuth (III) nitrate pentahydrate or Iron (III) nitrate nonahydrate

-

Acetone

-

Sodium bicarbonate

-

Celite or diatomaceous earth

-

Silica gel for column chromatography

Procedure:

-

To a solid mixture of 2,6-dimethylphenol (1-3 equivalents) and a nitrating agent such as bismuth (III) nitrate pentahydrate (1 equivalent) or iron (III) nitrate nonahydrate (1 equivalent), add acetone (10 mL/mmol of phenol).[3]

-

Stir the resulting mixture at room temperature under air or at reflux for 2-24 hours.[3]

-

Upon completion of the reaction, filter the insoluble materials through a pad of Celite, and wash the residue with acetone.[3]

-

Treat the filtrate with sodium bicarbonate until the evolution of CO₂ ceases.[3]

-

Filter off the insoluble material again and remove the solvent under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography to obtain pure 2,6-dimethyl-4-nitrophenol.[3]

Step 2: Methylation of 2,6-Dimethyl-4-nitrophenol (General Procedure)

A general procedure for the methylation of a similar nitrophenol can be adapted.[4]

Materials:

-

2,6-Dimethyl-4-nitrophenol

-

Dimethyl sulfate

-

Sodium hydroxide

-

Tetrabutylammonium bromide (phase transfer catalyst)

-

Dichloromethane

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2,6-dimethyl-4-nitrophenol (1 equivalent) in an aqueous solution of sodium hydroxide (1.5 equivalents) to form the sodium salt.[4]

-

Add a phase transfer catalyst such as tetrabutylammonium bromide (0.05 equivalents) and dichloromethane.[4]

-

Cool the mixture to 10 °C.

-

Add dimethyl sulfate (1.2 equivalents) dropwise to the reaction mixture.[4]

-

Stir the mixture at 25 °C for 10-12 hours.[4]

-

After completion, separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2,6-Dimethyl-4-nitroanisole.

Application as a Chemical Intermediate

The primary utility of 2,6-Dimethyl-4-nitroanisole lies in its role as a precursor to 2,6-dimethyl-4-aminoanisole (also known as 4-methoxy-2,6-dimethylaniline). The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast chemical space for the synthesis of various target molecules, particularly in the pharmaceutical industry.

Key Transformation: Reduction to 2,6-Dimethyl-4-aminoanisole

The conversion of the nitro group to a primary amine is a crucial step.

Caption: Reduction of 2,6-Dimethyl-4-nitroanisole.

Experimental Protocol: Reduction of a Substituted Nitroarene (General Procedure)

A general method for the reduction of a substituted nitroarene to the corresponding aniline can be applied.

Materials:

-

2,6-Dimethyl-4-nitroanisole

-

Reducing agent (e.g., Iron powder and Hydrochloric acid, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Acetic acid)

-

Base for neutralization (e.g., Sodium carbonate)

-

Organic solvent for extraction

Procedure (using Fe/HCl):

-

In a round-bottom flask, suspend 2,6-Dimethyl-4-nitroanisole in a mixture of ethanol and water.

-

Add iron powder to the suspension.

-

Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

-

Continue refluxing with vigorous stirring until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize it with a solution of sodium carbonate.

-

Filter the mixture to remove the iron salts.

-

Extract the filtrate with an organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain 2,6-dimethyl-4-aminoanisole.

Potential Applications in Drug Discovery

Conclusion

2,6-Dimethyl-4-nitroanisole is a valuable chemical intermediate with straightforward synthetic access. Its primary utility is realized upon reduction to 2,6-dimethyl-4-aminoanisole, a versatile building block for the synthesis of more complex molecules. The detailed protocols and synthetic strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the potential of this compound in their synthetic endeavors, particularly in the exploration of new bioactive agents. Further research into the incorporation of the 2,6-dimethyl-4-aminoanisole scaffold into novel molecular frameworks is warranted to fully exploit its potential in medicinal chemistry and materials science.

References

- 1. US5117061A - Process of preparing substituted anilines - Google Patents [patents.google.com]

- 2. CN109665963B - Synthetic method of 2, 6-dimethyl nitrobenzene - Google Patents [patents.google.com]

- 3. 2,6-DIMETHYL-4-NITROPHENOL synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Methyl-2-nitroanisole synthesis - chemicalbook [chemicalbook.com]

- 5. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Research Landscape of 2,6-Dimethyl-4-nitroanisole: A Technical Guide

For researchers, scientists, and professionals in drug development, accessing high-purity chemical compounds is a critical starting point for innovation. This technical guide provides an in-depth overview of 2,6-Dimethyl-4-nitroanisole, a nitroaromatic compound, covering its procurement, synthesis, and potential applications based on available data. While specific biological signaling pathways and detailed experimental protocols for this compound are not extensively documented in publicly accessible literature, this guide extrapolates from related compounds and existing information to provide a foundational resource.

Acquiring Research-Grade 2,6-Dimethyl-4-nitroanisole

Sourcing high-purity 2,6-Dimethyl-4-nitroanisole is the first step for any research endeavor. Several reputable chemical suppliers list this compound in their catalogs, often with specified purity levels suitable for research applications.

| Supplier | Product Name | Purity | CAS Number | Additional Information |

| Thermo Scientific Chemicals | 2,6-Dimethyl-4-nitroanisole | 99% | 14804-39-8 | Formerly part of the Alfa Aesar portfolio. Available in various quantities (e.g., 1 g, 5 g).[1][2][3] |

| Fisher Scientific | 2,6-Dimethyl-4-nitroanisole, 99% | 99% | 14804-39-8 | Distributor for Thermo Scientific Chemicals.[2][4] |

| ESSLAB | 2,6-Dimethyl-4-nitroanisole | 1000 µg/mL in isopropanol | 14804-39-8 | Supplied as a solution, a product of Chiron, which specializes in analytical reference materials.[5] |

Synthesis and Chemical Properties

Understanding the synthesis of 2,6-Dimethyl-4-nitroanisole provides insight into its chemical properties and potential impurities. A documented synthesis route involves the methylation of its precursor, 2,6-dimethyl-4-nitrophenol.

Experimental Protocol: Synthesis from 2,6-dimethyl-4-nitrophenol

A general method for the synthesis of 2,6-Dimethyl-4-nitroanisole (referred to as 2,6-dimethyl-1-methoxy-4-nitrobenzene in the source) is as follows:

-

Reactants:

-

2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol)

-

Potassium carbonate (13 g, 0.1 mol)

-

Iodomethane (2.5 mL, 50 mmol)

-

-

Procedure: The reaction is carried out in a manner analogous to the preparation of N2,N4-bis[3-methoxy-4-(methoxycarbonyl)phenyl]-5-fluoro-2,4-pyrimidinediamine.[6] The reactants are combined and processed to yield 2,6-dimethyl-1-methoxy-4-nitrobenzene.[6]

-

Downstream Processing: The resulting 2,6-Dimethyl-4-nitroanisole can be further processed, for example, through hydrogenation to produce 3,5-dimethyl-4-methoxyaniline.[6]

Potential Research Applications

While specific biological roles for 2,6-Dimethyl-4-nitroanisole are not well-documented, its inclusion in a British Standard (BS EN ISO 17495:2003) for water quality analysis points to its use as an analytical standard.[7] This suggests its primary research application may be in analytical chemistry, particularly in chromatography methods for environmental analysis.

Hypothetical Experimental Workflow: Use as an Internal Standard in GC-MS Analysis

The following workflow outlines how 2,6-Dimethyl-4-nitroanisole might be used as an internal standard for the quantification of other nitrophenols in a water sample.

-

Standard Preparation: A stock solution of 2,6-Dimethyl-4-nitroanisole is prepared in a suitable solvent (e.g., isopropanol) at a precise concentration.

-

Sample Spiking: A known volume of the internal standard stock solution is added to each water sample and calibration standard.

-

Solid-Phase Extraction (SPE): The spiked samples are passed through an SPE cartridge to extract the analytes of interest and the internal standard.

-

Elution and Derivatization: The analytes and internal standard are eluted from the cartridge with a solvent. The eluate may then be derivatized to improve chromatographic separation and detection.

-

GC-MS Analysis: The prepared samples are injected into a gas chromatograph coupled with a mass spectrometer.

-

Quantification: The peak area of each target analyte is compared to the peak area of the internal standard (2,6-Dimethyl-4-nitroanisole) to calculate the concentration of the analytes.

References

- 1. Bencenos | CymitQuimica [cymitquimica.com]

- 2. 2,6-Dimethyl-4-nitroanisole, 99% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. CAS RN 14804-39-8 | Fisher Scientific [fishersci.es]

- 4. 2,6-Dimethyl-4-nitroanisole, 99% | Fisher Scientific [fishersci.ca]

- 5. esslabshop.com [esslabshop.com]

- 6. Synthesis routes of 2,6-Dimethyl-4-nitroanisole [benchchem.com]

- 7. scribd.com [scribd.com]

Methodological & Application

Synthesis of 2,6-Dimethyl-4-nitroanisole: A Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, two-step experimental protocol for the synthesis of 2,6-Dimethyl-4-nitroanisole. The procedure begins with the nitration of 2,6-dimethylphenol to yield 2,6-dimethyl-4-nitrophenol, followed by the methylation of the intermediate to produce the final product. This protocol is intended for use by qualified personnel in a laboratory setting.

Experimental Overview

The synthesis of 2,6-Dimethyl-4-nitroanisole is achieved through a two-step process:

-

Nitration of 2,6-Dimethylphenol: 2,6-Dimethylphenol is selectively nitrated at the para-position using a metal nitrate catalyst in an organic solvent to produce 2,6-dimethyl-4-nitrophenol.

-

Methylation of 2,6-Dimethyl-4-nitrophenol: The intermediate product is then methylated via a Williamson ether synthesis, where the phenolic hydroxyl group is converted to a methoxy group using a methylating agent in the presence of a base.

Experimental Protocols

Step 1: Synthesis of 2,6-Dimethyl-4-nitrophenol

This protocol is adapted from a general method for the nitration of phenols using bismuth(III) nitrate pentahydrate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethylphenol | 122.16 | 1.22 g | 10 mmol |

| Bismuth(III) nitrate pentahydrate | 485.07 | 4.85 g | 10 mmol |

| Acetone | 58.08 | 100 mL | - |

| Diatomaceous earth (Celite) | - | As needed | - |

| Sodium bicarbonate (NaHCO₃) | 84.01 | As needed | - |

| Silica gel for column chromatography | - | As needed | - |

| Eluent for column chromatography | - | Hexane/Ethyl Acetate mixture | - |

Procedure:

-

To a 250 mL round-bottom flask, add 2,6-dimethylphenol (1.22 g, 10 mmol) and bismuth(III) nitrate pentahydrate (4.85 g, 10 mmol).

-

Add 100 mL of acetone to the flask.

-

Stir the reaction mixture at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove insoluble materials.

-

Wash the residue with approximately 50 mL of acetone.

-

To the filtrate, carefully add solid sodium bicarbonate until the cessation of CO₂ evolution.

-

Filter the mixture again to remove any remaining insoluble material.

-

Concentrate the filtrate under reduced pressure at a temperature of 25-35°C to remove the acetone.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 2,6-dimethyl-4-nitrophenol.[1]

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy and compare the data with literature values.

Step 2: Synthesis of 2,6-Dimethyl-4-nitroanisole

This protocol employs the Williamson ether synthesis for the methylation of the phenolic intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dimethyl-4-nitrophenol | 167.16 | 1.67 g | 10 mmol |

| Sodium hydroxide (NaOH) | 40.00 | 0.40 g | 10 mmol |

| Methyl iodide (CH₃I) | 141.94 | 1.42 g (0.62 mL) | 10 mmol |

| Tetrabutylammonium bromide (TBAB) | 322.37 | 0.32 g | 1 mmol |

| Diethyl ether | 74.12 | As needed | - |

| Deionized water | 18.02 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-dimethyl-4-nitrophenol (1.67 g, 10 mmol) in a solution of sodium hydroxide (0.40 g, 10 mmol) in 20 mL of water.

-

Add tetrabutylammonium bromide (0.32 g, 1 mmol) to the mixture.

-

Add methyl iodide (1.42 g, 10 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 40-50°C) with vigorous stirring for 1-3 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether (3 x 30 mL).

-

Combine the organic layers and wash with 5% aqueous sodium hydroxide solution (2 x 20 mL) to remove any unreacted starting material, followed by a wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2,6-Dimethyl-4-nitroanisole.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2,6-Dimethyl-4-nitroanisole.

Safety Precautions

-

All experimental procedures should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Methyl iodide is a hazardous and carcinogenic substance and should be handled with extreme care.

-

Bismuth(III) nitrate is an oxidizing agent.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed safety information.

This detailed protocol provides a reliable method for the synthesis of 2,6-Dimethyl-4-nitroanisole, a valuable compound for various research and development applications. Careful execution of these steps is crucial for obtaining a high yield and purity of the final product.

References

Application Notes and Protocols for the Nitration of 2,6-Dimethylanisole

Abstract

This document provides a detailed protocol for the nitration of 2,6-dimethylanisole. The primary product of this electrophilic aromatic substitution reaction is 2,6-dimethyl-4-nitroanisole. These application notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. All procedures should be performed in a controlled laboratory setting with appropriate safety measures.

Introduction

The nitration of substituted anisoles is a fundamental reaction in organic chemistry. 2,6-Dimethylanisole, when subjected to nitrating agents, primarily undergoes substitution at the para-position (C4) due to the ortho-para directing effect of the methoxy group and the steric hindrance at the ortho-positions (C3 and C5) from the adjacent methyl groups. The reaction typically employs a mixture of nitric acid and a stronger acid, such as sulfuric acid, to generate the nitronium ion (NO₂⁺), which is the active electrophile. The product, 2,6-dimethyl-4-nitroanisole, can serve as a valuable intermediate in the synthesis of more complex molecules.[1][2]

Materials and Reagents

Proper handling and disposal of all chemicals are imperative. Ensure that Safety Data Sheets (SDS) for all reagents are reviewed prior to commencing any experimental work.

| Compound | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| 2,6-Dimethylanisole | C₉H₁₂O | 136.19 | 1004-66-6 | Colorless liquid, bp 182 °C, density 0.962 g/mL.[3][4] |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Corrosive, strong acid and dehydrating agent. |

| Nitric Acid (conc.) | HNO₃ | 63.01 | 7697-37-2 | Corrosive, strong oxidizing agent. |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile organic solvent. |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Mild base for neutralization. |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |

| 2,6-Dimethyl-4-nitroanisole | C₉H₁₁NO₃ | 181.19 | 14804-39-8 | Potential skin, eye, and respiratory irritant.[5] |

Experimental Protocol

3.1 Reaction Setup

-

Place a 100 mL round-bottom flask, equipped with a magnetic stir bar, in an ice-water bath on a magnetic stir plate.

-

Fit the flask with a dropping funnel and a drying tube containing calcium chloride.

-

In the flask, add concentrated sulfuric acid (20 mL). Begin stirring and allow the acid to cool to 0-5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (5 mL) to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C during this addition. This mixture contains the active nitronium ion.

3.2 Nitration Reaction

-

In a separate beaker, dissolve 2,6-dimethylanisole (5.0 g, 36.7 mmol) in dichloromethane (15 mL).

-

Transfer this solution to the dropping funnel.

-

Add the solution of 2,6-dimethylanisole dropwise to the cold, stirring nitrating mixture over a period of 30 minutes. Carefully monitor the temperature and ensure it remains between 0 °C and 5 °C.

-

After the addition is complete, allow the reaction to stir in the ice bath for an additional 1 hour.

3.3 Workup and Isolation

-

Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice in a 500 mL beaker with gentle stirring.

-

Transfer the resulting mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers and wash them sequentially with cold water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

3.4 Purification

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Reaction Outcome

The following table summarizes the expected outcome of the experiment.

| Product | Theoretical Yield (g) | Typical Experimental Yield (%) | Appearance | Purity (by GC/NMR) |

| 2,6-Dimethyl-4-nitroanisole | 6.65 | 80-90% | Pale yellow solid | >95% |

Diagrams

5.1 Reaction Mechanism

The nitration of 2,6-dimethylanisole proceeds via an electrophilic aromatic substitution mechanism.

Caption: Mechanism of nitronium ion formation and electrophilic attack.

5.2 Experimental Workflow

The following diagram outlines the key steps in the synthesis and purification process.

Caption: Step-by-step workflow for the synthesis of 2,6-dimethyl-4-nitroanisole.

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Fume Hood: All steps of this procedure must be conducted in a well-ventilated chemical fume hood.

-

Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care. When preparing the nitrating mixture, always add the nitric acid slowly to the sulfuric acid while cooling. Never add water to concentrated acid.

-

Temperature Control: The reaction is exothermic. Maintaining a low temperature is crucial to prevent side reactions and ensure safety.

-

Quenching: The quenching of the reaction mixture on ice should be done slowly and carefully to control the release of heat.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

- 1. Nitrosation and nitrous acid-catalysed nitration of anisole and 2,6-dimethylanisole - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. 2,6-DIMETHYLANISOLE | 1004-66-6 [chemicalbook.com]

- 3. 2,6-Dimethylanisole 98 1004-66-6 [sigmaaldrich.com]

- 4. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8 | Chemsrc [chemsrc.com]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 2,6-Dimethyl-4-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of azo dyes utilizing 2,6-Dimethyl-4-nitroanisole as the diazo component. The procedures outlined are fundamental to the preparation of a diverse range of azo compounds with potential applications in materials science, analytical chemistry, and as scaffolds in drug discovery.

Introduction

Azo dyes are a prominent class of organic compounds characterized by the presence of a diazene functional group (R-N=N-R'), where R and R' are typically aromatic moieties. The synthesis of azo dyes is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich coupling partner. 2,6-Dimethyl-4-nitroanisole, a derivative of nitroaniline, serves as a valuable precursor for the synthesis of a variety of azo dyes. The presence of the nitro group, a strong electron-withdrawing group, enhances the electrophilicity of the resulting diazonium salt, facilitating the coupling reaction. The methyl and methoxy substituents can be strategically utilized to modulate the electronic and steric properties of the final dye molecule, influencing its color, solubility, and potential biological activity. Azo compounds have been investigated for a variety of biological activities, and those derived from novel scaffolds can be of interest as starting points for medicinal chemistry programs.[1]

Synthesis Workflow

The general workflow for the synthesis of azo dyes from 2,6-Dimethyl-4-nitroanisole involves the initial reduction of the nitro group to an amine, followed by diazotization and subsequent coupling with a suitable aromatic partner.

References

Application of 2,6-Dimethyl-4-nitroanisole as a Building Block for Tyrosine Kinase Inhibitors

Abstract

2,6-Dimethyl-4-nitroanisole is a valuable aromatic building block in medicinal chemistry, primarily serving as a precursor to 4-amino-3,5-dimethylanisole. The key chemical transformation, the reduction of the nitro group to an amine, unlocks its utility in the synthesis of complex pharmaceutical agents. This aniline derivative is particularly relevant in the development of tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapeutics. This document outlines the application of 2,6-dimethyl-4-nitroanisole in the synthesis of analogues of Crizotinib, a potent inhibitor of ALK, MET, and ROS1 tyrosine kinases. Detailed experimental protocols for the reduction of the nitroaromatic core and its subsequent elaboration into a TKI scaffold are provided, along with a summary of relevant quantitative data and visualizations of the associated signaling pathways and experimental workflows.

Introduction

Aromatic amines are critical intermediates in the synthesis of a wide array of pharmaceuticals.[1] The conversion of readily available nitroaromatic compounds into their corresponding anilines via catalytic hydrogenation is a fundamental and widely utilized transformation in drug discovery and development.[1] 2,6-Dimethyl-4-nitroanisole (CAS No: 14804-39-8) represents a strategic starting material due to its substituted benzene ring, which can be found in the core structure of several targeted therapies.

The primary application of this building block is realized after the reduction of its nitro group to form 4-amino-3,5-dimethylanisole. This resulting aniline is a key precursor for the synthesis of various kinase inhibitors. One of the most notable examples of a pharmaceutical with a structurally similar core is Crizotinib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of certain types of non-small cell lung cancer (NSCLC).[2][3][4] Crizotinib functions by inhibiting the signaling pathways of anaplastic lymphoma kinase (ALK), hepatocyte growth factor receptor (HGFR or c-Met), and ROS1, thereby blocking tumor cell growth, migration, and invasion.[3][4][5]